3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(4-Methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a methoxyphenyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method is the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent oxidation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(4-Hydroxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3-(4-Methoxyphenyl)-4-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The methoxy and carboxylic acid groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid
- 3-(4-Methoxyphenyl)-4-methyl-1H-pyrazole-5-methanol
- 3-(4-Methoxyphenyl)-4-methyl-1H-imidazole-5-carboxylic acid
Uniqueness
3-(4-Methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-7-10(13-14-11(7)12(15)16)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
XLKACPLKPWEEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1C2=CC=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
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